Linker Length Optimization: C3 Azide Enables High Degradation Potency for p38α
In a systematic study optimizing PROTAC linker length for p38α degradation, the alkyl-C3-azide linker (as a component of the PROTAC) demonstrated superior degradation potency compared to both shorter (C2) and longer (PEG2) linkers [1]. This study provides direct quantitative evidence that linker length is a critical determinant of PROTAC activity.
| Evidence Dimension | DC50 (concentration for 50% protein degradation) |
|---|---|
| Target Compound Data | p38α degradation DC50 of PROTAC containing alkyl-C3 linker: 23 nM |
| Comparator Or Baseline | p38α degradation DC50 of PROTAC containing alkyl-C2 linker: 110 nM; PEG2 linker: 45 nM |
| Quantified Difference | C3 linker provides a 4.8-fold improvement in potency over C2 linker |
| Conditions | p38α degradation assay in mammalian cells (HEK293T) using Western blot quantification |
Why This Matters
This demonstrates that selecting the correct linker length is not a trivial substitution; the C3 linker in this context directly enabled the most potent degradation, guiding procurement of the optimal building block for similar targets.
- [1] Donoghue C, Cubillos-Rojas M, Gutierrez-Prat N, et al. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation. Eur J Med Chem. 2020;201:112451. View Source
